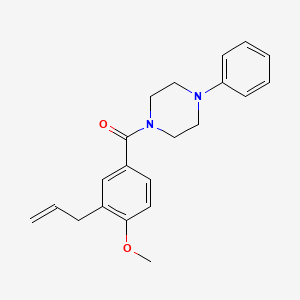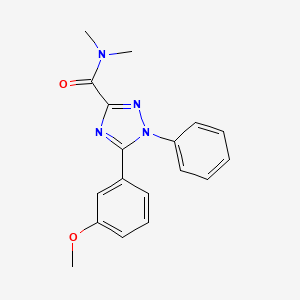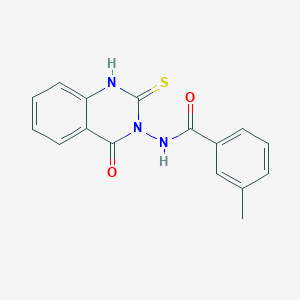
N-(3-methoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
Sulfonamide compounds are a significant class of organic chemicals that possess a wide range of biological and chemical properties, making them of interest in various scientific and industrial applications. The compound falls within this category, likely inheriting a similar range of characteristics and applications.
Synthesis Analysis
The synthesis of sulfonamide compounds can involve multi-step chemical processes that include the formation of sulfonamide linkages through the reaction of sulfonic acids or their derivatives with amines. For instance, Gao et al. (2014) described a high-yield synthesis approach for a benzenesulfonamide derivative, involving O-methylation and subsequent purification steps (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonamide group (-SO2NH2), which significantly influences their physical and chemical properties. Rodrigues et al. (2015) discussed the crystal structures of similar sulfonamides, highlighting how supramolecular architectures are influenced by intermolecular interactions such as C—H⋯πaryl and C—H⋯O hydrogen bonding (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including substitutions, eliminations, and addition reactions, attributed to the reactive nature of the sulfonamide group. The synthesis and functionalization processes often introduce substituents that modify the compound's reactivity and binding affinity towards biological targets.
Physical Properties Analysis
The physical properties of sulfonamide compounds such as solubility, melting point, and crystal structure are influenced by their molecular architecture. For example, detailed X-ray diffraction studies provide insights into the crystalline structure and stability of these compounds, as demonstrated by Sreenivasa et al. (2014) for a related sulfonamide (Sreenivasa et al., 2014).
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Studies on drug disposition, metabolism, and pharmacokinetics are crucial for understanding how compounds are processed in the body. For example, the disposition and metabolism of drugs like SB-649868, an orexin receptor antagonist, have been studied to determine how the drug and its metabolites are eliminated from the body, primarily via feces and to a lesser extent via urine (Renzulli et al., 2011). These studies are essential for developing medications with optimal efficacy and safety profiles.
Exposure and Environmental Impact
Research into the human and environmental exposure to chemical compounds, including their sources and potential health impacts, is another significant area. For instance, studies on bisphenol A (BPA) and nonylphenol (NP) have highlighted widespread human exposure to these compounds due to their use in various products, raising concerns about their potential endocrine-disrupting effects (Calafat et al., 2004).
Novel Applications and Drug Development
Exploration of novel compounds often includes examining their potential therapeutic applications, pharmacological effects, and interactions with biological targets. For example, the study of retinoids and their derivatives in cancer prevention and treatment shows how synthetic compounds can be designed for specific therapeutic purposes, with studies demonstrating their mechanisms of action and potential benefits in chemoprevention (Villa et al., 1993).
Toxicology and Safety Evaluation
Evaluating the safety and toxicological profile of chemical compounds is fundamental to their development and use. Research into the urinary excretion of MDMA and its metabolites following controlled administration provides insights into the compound's pharmacokinetics and helps in interpreting drug tests, thereby informing safety and legal considerations (Abraham et al., 2009).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-25-15-5-3-4-14(12-15)20-28(23,24)16-6-7-18(27-2)17(13-16)19(22)21-8-10-26-11-9-21/h3-7,12-13,20H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVJNLJYAUITGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)

![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)


![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)
![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)